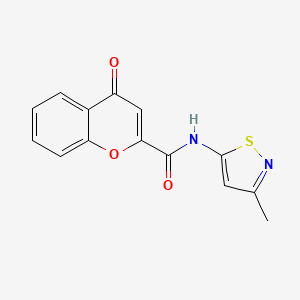

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-8-6-13(20-16-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUWDTKTURSIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene core followed by the introduction of the isothiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of isothiazole compounds, including those related to N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer activities. For instance, studies have shown that certain isothiazole derivatives possess antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells . The presence of specific functional groups in these derivatives enhances their activity by interacting with cellular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isothiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of vital enzymes or disrupting cellular membranes, leading to the death of microbial cells .

Example Synthesis Pathway

- Formation of Isothiazole Derivative : Starting from 3-methylisothiazole, react with appropriate electrophiles to form substituted derivatives.

- Nucleophilic Attack : The isothiazole derivative undergoes nucleophilic attack on a carbonyl compound to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to yield the final chromene derivative.

Cancer Treatment

Given its anticancer properties, N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is being explored as a potential lead compound in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development into therapeutic agents.

Antimicrobial Agents

The compound's antimicrobial properties suggest potential applications in developing new antibiotics or antifungal medications. This is particularly relevant in the context of increasing antibiotic resistance observed in many bacterial strains.

Case Studies and Research Findings

Several studies have documented the efficacy of isothiazole derivatives in preclinical settings:

These findings emphasize the need for further exploration into the pharmacokinetics and mechanisms of action for these compounds.

Mecanismo De Acción

The mechanism by which N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs include chromene-carboxamide derivatives with varying substituents, such as those reported in International Journal of Molecular Sciences (2014) . Below is a systematic comparison:

Structural Features

- Core Chromene Scaffold : All compounds share a 4-oxo-4H-chromene-2-carboxamide backbone.

- Substituent Diversity :

Physical and Spectroscopic Properties

Notes:

- The target compound lacks the cyano (C≡N) group present in 13a–e, altering its electronic profile and reactivity.

- The methylisothiazole group may reduce solubility compared to sulfamoylphenyl derivatives due to decreased polarity.

Data Table: Key Properties of Analogous Compounds

| Compound | Substituent | Yield (%) | Melting Point (°C) | IR C≡N (cm⁻¹) | IR C=O (cm⁻¹) |

|---|---|---|---|---|---|

| 13a | 4-Methylphenyl | 94 | 288 | 2214 | 1664 |

| 13b | 4-Methoxyphenyl | 95 | 274 | 2212 | 1662 |

| 13c | Phenyl | 93 | 260 | 2210 | 1660 |

| 13d | 4-Chlorophenyl | 90 | 290 | 2215 | 1665 |

| 13e | Methyl 2-aminobenzoate | 92 | 275 | 2213 | 1663 |

Discussion of Structural Influence on Properties

- Melting Points : Higher melting points in chlorophenyl derivatives (e.g., 13d, 290°C) suggest increased crystallinity due to halogenated rigidity .

- Synthetic Efficiency : Diazonium coupling in 13a–e achieves near-quantitative yields, whereas the target compound’s synthesis (if involving heterocyclic amine coupling) may face challenges in amine availability or activation.

- Spectroscopic Trends : The absence of C≡N in the target compound simplifies its IR profile compared to 13a–e, which show distinct nitrile stretches (~2210–2215 cm⁻¹) .

Q & A

How can the synthesis of N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide be optimized for higher yields and purity?

Basic Research Question

Methodological Answer:

The synthesis of this compound can be optimized using two primary approaches:

- Condensation Reactions : React 3-methylisothiazol-5-amine with 4-oxo-4H-chromene-2-carbonyl chloride under reflux in acetic acid. Monitor reaction progress via TLC and purify via column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) .

- Ultrasound-Assisted Synthesis : Employ ultrasound irradiation to accelerate reaction kinetics. For example, combine precursors in ethanol with a catalytic amount of ytterbium triflate, sonicate at 40 kHz for 4 hours, and isolate the product via vacuum filtration. This method reduces reaction time and improves purity (~95%) without recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.